Toxicological Profile and Health Effects of PCB 186: A Technical Guide
Toxicological Profile and Health Effects of PCB 186: A Technical Guide
This guide provides a rigorous technical analysis of PCB 186 , designed for researchers and drug development professionals.[1] It moves beyond general PCB knowledge to focus on the specific physicochemical and toxicological attributes of this hepta-chlorinated congener.
Physicochemical Identity & Structural Toxicology[1][3][4]
Nomenclature and Identification
PCB 186 is a non-dioxin-like (NDL) congener belonging to the hepta-chlorinated biphenyl homolog group. Its identification requires precision due to historical discrepancies between Ballschmiter & Zell (BZ) numbering and IUPAC rules.
| Parameter | Identifier |
| IUPAC Name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl |
| BZ Number | 186 |
| CAS Registry Number | 52663-68-0 |
| Chemical Formula | C₁₂H₃Cl₇ |
| Molecular Weight | 395.32 g/mol |
| Structure Type | Multi-ortho substituted (Non-planar) |
Structural Analysis & Chirality
Unlike many high-molecular-weight PCBs (e.g., PCB 149 or 183) that exist as atropisomers, PCB 186 is achiral .[1][2]
-
Ortho-Substitution: The molecule possesses four chlorine atoms in the ortho positions (2, 2', 6, 6').[1][2] This creates immense steric hindrance, forcing the two phenyl rings into a nearly perpendicular conformation (dihedral angle ~90°).[1]
-
Symmetry: Despite the restricted rotation, the substitution pattern on both rings renders the molecule achiral.[1]
Toxicokinetics (ADME)[2]
Absorption and Distribution
PCB 186 is highly lipophilic (
-
Absorption: Rapidly absorbed via passive diffusion in the gastrointestinal tract.
-
Distribution: It partitions almost exclusively into lipid-rich tissues (adipose, liver, brain).[1][2]
-
Blood-Brain Barrier (BBB): As an NDL-PCB, it crosses the BBB. Its neurotoxicity is driven by its accumulation in neuronal membranes, altering fluidity and receptor function.[1]
Metabolism (Biotransformation)
Metabolism is the rate-limiting step for elimination. Due to the high degree of chlorination and the lack of adjacent unsubstituted carbon atoms (vicinal hydrogens) in meta-para positions, PCB 186 is extremely resistant to biotransformation.
Key Metabolic Pathways:
-
Oxidation (Phase I): Mediated by Cytochrome P450 enzymes (CYP2B and CYP3A subfamilies, rather than CYP1A).[2] Hydroxylation occurs at the rare unsubstituted positions or via an NIH shift (chlorine migration).
-
Methylsulfone Formation: A minor but toxicologically significant pathway involving the conjugation of arene oxide intermediates with glutathione, followed by processing to methylsulfonyl-PCBs (MeSO₂-PCBs), which persist in the lung and liver.
Elimination
-
Half-Life: Estimated at >10 years in humans.[3]
-
Excretion: Primarily fecal (via bile) as hydroxylated metabolites. Negligible urinary excretion.
Visualization: Metabolic Resistance Pathway
Figure 1: The metabolic fate of PCB 186. Note the dominance of tissue retention over metabolism due to the lack of vicinal hydrogen atoms for enzymatic attack.
Molecular Mechanisms of Action
Unlike dioxin-like PCBs (e.g., PCB 126) that bind the Aryl Hydrocarbon Receptor (AhR), PCB 186 acts through AhR-independent mechanisms .[2]
Ryanodine Receptor (RyR) Sensitization
The primary molecular target for NDL-PCBs like PCB 186 is the Ryanodine Receptor (RyR), specifically RyR1 (skeletal muscle) and RyR2 (cardiac/neuronal).
-
Mechanism: PCB 186 binds to the RyR channel, "locking" it in an open sub-conductance state.[1]
-
Effect: Uncontrolled
efflux from the sarcoplasmic/endoplasmic reticulum into the cytoplasm. -
Consequence: Altered neuronal signaling, potential neurotoxicity, and increased dendritic arborization (interfering with synaptic pruning).[1][2]
Dopaminergic Disruption
PCB 186 inhibits the Vesicular Monoamine Transporter 2 (VMAT2) and the Dopamine Transporter (DAT).
-
Outcome: Increased cytosolic dopamine, leading to oxidative stress via dopamine auto-oxidation and potential neurodegeneration (Parkinsonian-like pathology).
Visualization: Calcium Signaling Disruption
Figure 2: Mechanism of PCB 186 induced neurotoxicity via Ryanodine Receptor sensitization and calcium dysregulation.
Experimental Protocols
Analytical Determination (GC-MS/MS)
Objective: Quantify PCB 186 in biological tissue (liver/adipose) or serum.
Reagents:
-
Internal Standard:
C₁₂-labeled PCB 186 (Isotope Dilution). -
Solvents: Hexane/Dichloromethane (Pesticide Grade).
Workflow:
-
Extraction:
-
Cleanup (Critical Step):
-
Pass extract through a multilayer silica gel column (Acidic/Basic/Neutral silica) to remove lipids.
-
Note: Acid silica degrades many pesticides but leaves PCBs intact.
-
-
Instrumental Analysis:
-
System: GC-MS/MS (Triple Quadrupole).
-
Column: Rtx-PCB or HT8-PCB (60m x 0.25mm). Note: A standard 5% phenyl column (DB-5) may have co-elution issues with other hepta-PCBs.
-
Ionization: Electron Impact (EI) at 70eV.
-
MRM Transitions: Monitor m/z 394 -> 324 (Quantifier) and 396 -> 326 (Qualifier).
-
In Vitro RyR1 Binding Assay
Objective: Assess the potency of PCB 186 to alter Calcium signaling.
-
Preparation: Isolate junctional sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle.
-
Ligand Binding: Incubate SR vesicles (50 µg protein) with [³H]Ryanodine (2 nM) in the presence of PCB 186 (range 0.1 nM – 10 µM).
-
Buffer Conditions: High salt (1M KCl) to optimize specific binding.
-
Measurement: Filter through GF/B glass fiber filters; count radioactivity via liquid scintillation.
-
Validation: PCB 186 should induce a bell-shaped dose-response curve (activation at low concentrations, inhibition at very high concentrations).
Health Implications for Drug Development
Drug-Drug Interactions (DDI)
Although PCB 186 is not a classic AhR agonist, its persistence induces chronic stress on hepatic enzymes.[2]
-
CYP Induction: It is a Phenobarbital-type inducer (CAR/PXR nuclear receptors), upregulating CYP2B and CYP3A4.[2]
-
Risk: Drug candidates metabolized by CYP3A4 may show increased clearance (reduced efficacy) in populations with high background PCB 186 exposure.
Metabolic Syndrome
Recent epidemiological data correlates high serum levels of hepta-chlorinated PCBs with insulin resistance.
-
Hypothesis: Disruption of adipocyte signaling and chronic inflammation (TNF-
upregulation) driven by adipose accumulation of PCB 186.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]
-
Pessah, I. N., et al. (2010).[1][2] Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity. Pharmacology & Therapeutics, 125(2), 260-285.[1][2] [Link]
-
United States Environmental Protection Agency (EPA). (2003). Table of PCB Species by Congener Number.[Link]
-
Grimm, F. A., et al. (2015).[1][2][5] Metabolism and metabolites of polychlorinated biphenyls.[6][7][8] Critical Reviews in Toxicology, 45(3), 245-272.[1][2] [Link]
-
Biomonitoring California. (2023). Polychlorinated Biphenyls (PCBs) Summary.[9][10][3][4][11][12][13][14] California Office of Environmental Health Hazard Assessment. [Link]
Sources
- 1. Table 1: PCB nomenclature conversion table.a [Two different systems are used for naming PCBs: In the IUPAC system the numbers at the beginning of the name specify the sites where chlorines are attached to the two phenyl rings. In this table, the top row indicates the position of the chlorine atoms one one phenyl ring and the first column their position on the second phenyl ring. Another system developed by Ballschmiter & Zell (1980) assigns a separate number, from 1 to 209, to each of the 209 specific PCB congeners. These numbers are indicated inside the table below. An example how to relate the two systems is provided below the table.] - Figures and Tables [greenfacts.org]
- 2. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 3. Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicted Versus Observed Activity of PCB Mixtures Toward the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. accustandard.com [accustandard.com]
- 8. Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Comprehensive Compilation of Congener Profiles to Support Health Assessment of Environmental Exposures to Polychlorinated Biphenyl Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 12. PCB congener list - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A computational approach predicting CYP450 metabolism and estrogenic activity of an endocrine disrupting compound (PCB-30) - PubMed [pubmed.ncbi.nlm.nih.gov]
